Perindopril arginine

Overview

Description

Perindopril arginine is a medication used primarily to treat high blood pressure, heart failure, and stable coronary artery disease. It belongs to the class of drugs known as angiotensin-converting enzyme (ACE) inhibitors. This compound is a prodrug, which means it is metabolized in the body to its active form, perindoprilat. This compound works by relaxing blood vessels, thereby lowering blood pressure and increasing the supply of blood and oxygen to the heart .

Mechanism of Action

Target of Action

Perindopril arginine, also known as Perindopril L-arginine, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which is a key regulator of blood pressure .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, disrupting the RAAS pathway . This results in vasodilation, reduced secretion of vasopressin, decreased production and release of aldosterone, among other effects . Collectively, these changes help to lower blood pressure.

Pharmacokinetics

This compound is rapidly metabolized in the liver to perindoprilat, its active metabolite . The onset of action is observed within 1 to 2 hours, with peak effect achieved at around 4 to 6 hours . The elimination half-life of perindoprilat ranges from 3 to 10 hours . It is excreted in urine, with 4% to 12% excreted as unchanged drug .

Result of Action

The primary result of this compound’s action is the reduction of blood pressure . By inhibiting ACE and disrupting the RAAS pathway, it causes vasodilation, which lowers blood pressure and increases the supply of blood and oxygen to the heart . This makes it effective in the treatment of conditions like hypertension and congestive heart failure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of perindoprilat is increased in patients with hepatic impairment, resulting in higher plasma concentrations . Additionally, the plasma concentrations of perindopril and perindoprilat are approximately twice as high in patients over 70 years of age compared to younger patients .

Biochemical Analysis

Biochemical Properties

Perindopril Arginine is rapidly metabolized in the liver to perindoprilat, its active metabolite . Perindoprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .

Cellular Effects

This compound, through its active metabolite perindoprilat, exerts its effects on various types of cells, primarily the cells of the cardiovascular system . It works by blocking a substance in the body that causes the blood vessels to tighten . As a result, this compound relaxes the blood vessels, lowers blood pressure, and increases the supply of blood and oxygen to the heart .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of ACE . This prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, resulting in lower levels of angiotensin II . This, in turn, causes an increase in plasma renin activity and a reduction in aldosterone secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have sustained effects over time . Early studies revealed that, in addition to sustained 24-hour antihypertensive activity with once-daily dosing, this compound is able to reverse arterial remodeling in hypertensive patients .

Metabolic Pathways

This compound is extensively metabolized, with only 4-12% of the dose recovered in urine following oral administration . It is metabolized via first pass effect (62%) and systemic hydrolysis (38%) to perindoprilat, its active metabolite .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the bloodstream . Its transport across biological membranes might be regulated by membrane transporters .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it can be inferred that it interacts with ACE, which is found on the surface of cells, particularly in the lungs and kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perindopril arginine involves several steps. Initially, perindopril is synthesized through a series of chemical reactions. The key steps include the formation of the indole ring and the attachment of the ethoxycarbonyl group. The final step involves the reaction of perindopril with L-arginine to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves standard wet granulation techniques followed by film coating. The granules are prepared by homogenizing microcrystalline cellulose in a high-shear mixer, followed by the addition of the granulation liquid. The granules are then dried and coated to form the final product .

Chemical Reactions Analysis

Types of Reactions: Perindopril arginine undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in the liver, where this compound is hydrolyzed to its active form, perindoprilat.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving oxidizing or reducing agents

Major Products Formed: The primary product formed from the hydrolysis of this compound is perindoprilat, which is the active metabolite responsible for its therapeutic effects .

Scientific Research Applications

Perindopril arginine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving ACE inhibitors and their interactions with various biological targets.

Biology: Research on this compound focuses on its effects on blood pressure regulation and cardiovascular health.

Medicine: It is extensively studied for its therapeutic effects in treating hypertension, heart failure, and coronary artery disease.

Industry: The compound is used in the pharmaceutical industry for the development of new ACE inhibitors and related medications .

Comparison with Similar Compounds

Lisinopril: Another ACE inhibitor used to treat high blood pressure and heart failure.

Amlodipine: A calcium channel blocker used for similar indications but works through a different mechanism.

Ramipril: An ACE inhibitor with similar therapeutic uses.

Uniqueness: Perindopril arginine is unique in its formulation as an arginine salt, which provides better stability and bioavailability compared to other forms such as perindopril erbumine. This makes it a preferred choice in certain clinical settings .

Biological Activity

Perindopril arginine is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension and heart failure. This compound is a salt form of perindopril, which is a prodrug that is metabolized into its active form, perindoprilat. The biological activity of this compound is characterized by its pharmacokinetics, stability, efficacy, and safety profile, which are critical for its therapeutic applications.

Pharmacological Mechanism

This compound acts by inhibiting the ACE enzyme, which plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to angiotensin II, perindoprilat reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure and reduced cardiac workload. This mechanism is beneficial in treating conditions such as hypertension and heart failure.

Stability and Pharmacokinetics

This compound exhibits improved stability compared to other salt forms like perindopril-tert-butylamine. Research indicates that this compound is 50% more stable , extending its shelf life from 2 to 3 years under various climatic conditions . The pharmacokinetic profile shows that after oral administration, perindopril is rapidly absorbed, with peak plasma concentrations occurring approximately 1 hour post-dose. The bioavailability of this compound ranges from 65-75% , while its active metabolite, perindoprilat, has a bioavailability of about 20% .

Clinical Efficacy

This compound has demonstrated significant efficacy in clinical settings:

- Hypertension Management : In a study involving patients with mild to moderate hypertension, this compound effectively reduced systolic blood pressure compared to placebo .

- Cardiovascular Risk Reduction : It has been shown to lower the risk of cardiovascular death and non-fatal myocardial infarction in patients with stable coronary artery disease .

Table 1: Clinical Efficacy Data

Safety Profile

The safety profile of this compound is comparable to other ACE inhibitors. Common adverse effects include dizziness, headache, and fatigue. However, serious side effects such as angioedema can occur, necessitating caution in susceptible individuals . Regular monitoring of renal function and potassium levels is recommended due to the potential for renal impairment associated with RAAS inhibition.

Case Studies

- Case Study on Hypertension : A double-blind randomized controlled trial assessed the efficacy of this compound in hypertensive patients. Results indicated a statistically significant reduction in both systolic and diastolic blood pressure when compared to placebo over a 12-week period.

- Combination Therapy Case : In patients with resistant hypertension, this compound combined with indapamide was evaluated. This combination therapy resulted in enhanced blood pressure control and improved patient adherence due to better tolerability and fewer side effects compared to monotherapy .

Properties

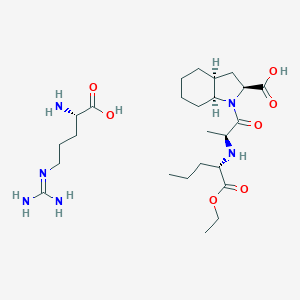

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5.C6H14N4O2/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;7-4(5(11)12)2-1-3-10-6(8)9/h12-16,20H,4-11H2,1-3H3,(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t12-,13-,14-,15-,16-;4-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCSJJXKEWBUTI-YDYAIEMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210159 | |

| Record name | Perindopril L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612548-45-5 | |

| Record name | Perindopril L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612548-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perindopril arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612548455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindopril L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-5-{[amino(imino)methyl]amino}pentanoic acid-(2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)butyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERINDOPRIL ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFT5IM1KGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.